molecular formula C19H13ClFNO3S B2608722 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate CAS No. 331460-70-9

4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate

Cat. No.: B2608722
CAS No.: 331460-70-9
M. Wt: 389.83
InChI Key: JXBAYYCRCVXIKD-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is a chemical compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of a fluorophenyl group, an imino group, and a chlorobenzenesulfonate group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate typically involves a multi-step process. One common synthetic route includes the reaction of 4-fluoroaniline with formaldehyde to form an imine intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate
  • 4-{[(4-Bromophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate
  • 4-{[(4-Methylphenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and applications.

Properties

IUPAC Name

[4-[(4-fluorophenyl)iminomethyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO3S/c20-15-3-11-19(12-4-15)26(23,24)25-18-9-1-14(2-10-18)13-22-17-7-5-16(21)6-8-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBAYYCRCVXIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.